1-(2-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
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Description
1-(2-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a useful research compound. Its molecular formula is C11H11ClN2O2S2 and its molecular weight is 302.79. The purity is usually 95%.
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Biological Activity
1-(2-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.
The compound features a thienoimidazole core with a mercapto group and a chlorophenyl substituent. Its structure can be represented as follows:
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of thiazolidinones have shown significant inhibition of viral replication in vitro. A notable study demonstrated that certain thiazolidinone derivatives inhibited the activity of NS5B RNA polymerase by over 95%, suggesting a similar potential for the thienoimidazole derivative in targeting viral enzymes .
Anticancer Activity
Mercapto-substituted compounds have been recognized for their chemopreventive and chemotherapeutic effects. A related study found that mercapto-substituted 1,2,4-triazole derivatives displayed significant cytotoxicity against various cancer cell lines. For example, compounds were tested against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating effective inhibition at low concentrations . The specific IC50 values for these compounds ranged from 6.2 μM to 27.3 μM.
The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes involved in metabolic pathways or signaling cascades. The presence of the mercapto group is particularly relevant as thiol-containing compounds are known to modulate redox states in cells and can influence various biological processes.
Case Studies
Properties
IUPAC Name |
3-(2-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S2/c12-7-3-1-2-4-9(7)14-10-6-18(15,16)5-8(10)13-11(14)17/h1-4,8,10H,5-6H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQVHGXHIGZSTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.